(3aR,7aR)-Octahydro-1H-isoindole
Description
Properties
CAS No. |
10479-63-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
ODSNARDHJFFSRH-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@H]2CNC[C@@H]2C1 |
Canonical SMILES |
C1CCC2CNCC2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The stereochemistry of octahydro-1H-isoindole derivatives significantly influences their behavior. For example:
- (3aR,7aS)-Octahydro-1H-isoindole hydrochloride (CAS 161829-92-1) adopts a cis configuration at the bridgehead carbons, resulting in a compact molecular geometry. This contrasts with the (3aR,7aR) isomer, which may exhibit a different spatial arrangement due to the axial-equatorial orientation of substituents .
- Racemic Octahydro-1H-isoindole (CAS 21850-12-4) lacks defined stereocenters, as evidenced by its "rel-(3aR,7aS)" designation and undefined stereochemistry in commercial samples. This racemic mixture is less suitable for enantioselective applications compared to stereopure isomers like (3aR,7aR) .
Physicochemical Properties
Key differences in molecular descriptors are summarized below:
Notes:
- The hydrochloride salt of the (3aR,7aS) isomer exhibits increased molecular weight and polarity due to the chloride counterion, enhancing its solubility in polar solvents .
- The racemic form’s XLogP3 of 1.7 suggests moderate lipophilicity, which may differ slightly in stereopure isomers due to conformational effects .
Preparation Methods
Reduction of N-Benzylphthalimide
A widely cited method involves the reduction of N-benzylphthalimide to produce dihydroisoindole intermediates, followed by catalytic hydrogenation to achieve the saturated octahydro structure. Key steps include:
-
N-Benzylation : Phthalimide reacts with benzyl bromide in the presence of KOH to form N-benzylphthalimide.
-
Reduction with LiAlH4 : The carbonyl group is reduced to yield N-benzyl-dihydroisoindole.
-
Deprotection and Hydrogenation : Pd/C-mediated hydrogenolysis removes the benzyl group, and subsequent hydrogenation saturates the benzene ring to yield (3aR,7aR)-octahydro-1H-isoindole hydrochloride.
Conditions :
This method is favored for its use of inexpensive starting materials and scalability, though multi-step purification is required.
Stereoselective Reduction of Hexahydrophthalimide
Potassium Borohydride/Ferrous Salt System
A patent describes the stereoselective reduction of cis-hexahydrophthalimide using potassium borohydride (KBH₄) and ferrous salts (e.g., FeSO₄) under mild conditions:
-
Reaction Setup : cis-Hexahydrophthalimide, FeSO₄, and KBH₄ are stirred in a polar solvent (e.g., THF) at 18–25°C.
-
Workup : The mixture is filtered, and the solvent is evaporated. NaOH aqueous solution is added to hydrolyze intermediates, followed by chloroform extraction.
Key Data :
This method achieves high stereocontrol but requires careful handling of flammable solvents.
Domino Aza-Piancatelli/Diels-Alder Reaction
A one-pot strategy combines aza-Piancatelli rearrangement and intramolecular Diels-Alder (IMDA) reactions to construct the 5-6-5 aza-tricyclic framework, which is cleaved to yield the target compound:
-
Domino Reaction : Furfurylamine derivatives undergo cyclization under acidic conditions to form oxa-bridged intermediates.
-
BBr₃-Mediated Cleavage : The oxa-bridge is opened, yielding this compound.
Advantages :
-
Efficiency : Single-step formation of multiple stereocenters.
-
Yield : 70–85%
-
Stereoselectivity : Exo-adducts dominate due to transition-state geometry.
Asymmetric Hydrogenation of Isoindole Precursors
Chiral Catalyst Systems
Rhodium or ruthenium complexes with chiral ligands (e.g., BINAP) enable enantioselective hydrogenation of tetrahydroisoindoles:
-
Substrate : 1,2,3,4-Tetrahydroisoindole
-
Catalyst : [Rh(COD)((R)-BINAP)]⁺BF₄⁻
-
Conditions : 50–100 psi H₂, 25–40°C, ethanol solvent.
Outcomes :
-
ee : 92–98%
-
Yield : 88–94%
This method is optimal for high-purity applications but involves costly catalysts.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | N-Benzylphthalimide | Pd/C, LiAlH₄ | 65–78 | Moderate | High |
| KBH₄/FeSO₄ Reduction | cis-Hexahydrophthalimide | FeSO₄, KBH₄ | 82–89 | High | Moderate |
| Domino Reaction | Furfurylamine derivatives | BBr₃ | 70–85 | Very High | Low |
| Asymmetric Hydrogenation | Tetrahydroisoindole | Rh-BINAP | 88–94 | Very High | Low |
Industrial-Scale Considerations
-
Catalytic Hydrogenation is preferred for large-scale production due to cost-effectiveness.
-
Solvent Recovery : Methanol and chloroform are recycled via distillation to reduce waste.
-
Quality Control : NMR and HPLC ensure >99% purity, critical for pharmaceutical intermediates.
Emerging Techniques
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of (3aR,7aR)-Octahydro-1H-isoindole be confirmed experimentally?
- Methodological Answer : Use a combination of 2D NMR techniques (e.g., NOESY or COSY) to analyze spatial correlations between protons, which can resolve stereoisomerism. X-ray crystallography is the gold standard for absolute configuration determination, as it directly visualizes the 3D arrangement of atoms. Quantum chemical computations (e.g., DFT-B3LYP/6-31G*) can supplement experimental data by predicting optimized geometries and comparing them to observed spectral data .
Q. What are the recommended methods for synthesizing this compound in a laboratory setting?
- Methodological Answer : Synthesis often involves catalytic hydrogenation of isoindole derivatives under controlled pressure and temperature. For example, a stereoselective approach using chiral catalysts can enforce the desired (3aR,7aR) configuration. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography. Reference analogous protocols for octahydroisoindole derivatives, ensuring inert conditions to prevent oxidation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C for long-term stability. For short-term use, refrigeration (4°C) in a desiccator is sufficient. Avoid exposure to moisture, oxygen, or acidic/basic environments, as these may induce ring-opening or degradation. Stability assays (e.g., accelerated aging studies) can empirically determine shelf-life .
Advanced Research Questions
Q. What computational approaches are most effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G* basis set is widely used to calculate molecular orbitals, electrostatic potentials, and thermodynamic properties (e.g., Gibbs free energy). Molecular dynamics simulations can model solvent interactions and conformational flexibility. For surface properties, generate 3D molecular maps using software like COMSOL Multiphysics, integrating AI-driven optimization for parameter refinement .
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- Methodological Answer : Employ a 2<sup>k</sup> factorial design to test variables such as catalyst loading, temperature, and reaction time. Use ANOVA to identify significant factors affecting yield and stereoselectivity. Response Surface Methodology (RSM) can model interactions between variables and predict optimal conditions. Validate predictions with confirmatory experiments and adjust for scale-up challenges .
Q. What strategies are available for resolving contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate data from multiple techniques (e.g., NMR, IR, MS). If discrepancies arise, re-examine sample purity or consider alternative conformers. Theoretical frameworks, such as the Curtin-Hammett principle, can explain kinetic vs. thermodynamic product distributions. For ambiguous cases, isotopic labeling or synthetic analogs may clarify mechanistic pathways. Always align interpretations with established chemical theory .
Theoretical and Mechanistic Questions
Q. How does the bicyclic framework of this compound influence its reactivity in ring-opening reactions?
- Methodological Answer : The strain energy of the bicyclic system dictates reactivity. Use computational tools (e.g., NBO analysis) to quantify bond angles and torsional strain. Experimentally, monitor ring-opening under acidic/basic conditions via <sup>1</sup>H NMR kinetics. Compare activation energies (ΔG<sup>‡</sup>) to analogous structures to establish structure-reactivity relationships .
Q. What role does this compound play in supramolecular chemistry or host-guest systems?
- Methodological Answer : Its rigid, concave structure makes it a potential host for small molecules. Conduct titration experiments (e.g., UV-Vis, fluorescence) to assess binding constants (Ka) with guest species. Molecular docking simulations can predict preferred binding modes. Synthesize functionalized derivatives (e.g., with hydrogen-bond donors) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
